molecular formula C16H31B B3046048 1-Hexadecene, 16-bromo- CAS No. 118625-56-2

1-Hexadecene, 16-bromo-

Cat. No.: B3046048
CAS No.: 118625-56-2
M. Wt: 303.32 g/mol
InChI Key: CEFLQZWMCZPLRR-UHFFFAOYSA-N
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Description

“1-Hexadecene, 16-bromo-” is a chemical compound with the molecular formula C16H31Br . It is also known as 16-bromo-1-hexadecene .


Molecular Structure Analysis

The molecular structure of “1-Hexadecene, 16-bromo-” consists of a long carbon chain with 16 carbons. One end of the chain has a bromine atom attached, and there is a double bond between the first and second carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-Hexadecene, 16-bromo-” include a boiling point of approximately 327.57°C and a density of 1.0427 (estimate) .

Safety and Hazards

The safety data sheet for 1-Hexadecene indicates that it may be fatal if swallowed and enters airways . It is advised to not induce vomiting if swallowed .

Properties

IUPAC Name

16-bromohexadec-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2H,1,3-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFLQZWMCZPLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337637
Record name 1-Hexadecene, 16-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118625-56-2
Record name 1-Hexadecene, 16-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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